8.1 Development of Novel Therapeutics: Further research into 5-Fluorotryptamine's myeloperoxidase inhibitory activity could lead to the development of novel anti-inflammatory drugs. [, ] Structure-activity relationship studies could help design more potent and selective inhibitors targeting specific inflammatory pathways. []
8.3 Furthering Protein-Nucleic Acid Interaction Studies: Expanding on the use of 5-Fluorotryptamine as a model for protein-nucleic acid interactions could provide further insights into the molecular mechanisms underlying these crucial biological processes. [] This knowledge could be applied to understand gene regulation, DNA replication, and the development of novel therapeutic targets.
5-Fluorotryptamine is a synthetic derivative of tryptamine, which is an important compound in the field of biochemistry and pharmacology. It contains a fluorine atom at the fifth position of the indole ring, which significantly alters its biological properties compared to its parent compound, tryptamine. This modification has implications for its interaction with neurotransmitter systems, particularly serotonin receptors.
5-Fluorotryptamine is classified as a fluorinated tryptamine and is recognized for its role as a potential pharmacological agent. It can be synthesized through various chemical methods, primarily involving the incorporation of fluorine into the tryptamine structure. The compound is often studied for its effects on cell signaling and its potential therapeutic applications in treating various conditions, including neurological disorders.
The synthesis of 5-fluorotryptamine can be achieved through several methods:
The molecular formula of 5-fluorotryptamine is , with a molar mass of approximately 178.21 g/mol. The structure features an indole ring system with an aminoethyl side chain, which is characteristic of tryptamines.
5-Fluorotryptamine participates in various chemical reactions typical for amines and indoles:
These reactions are significant for developing new compounds with enhanced therapeutic profiles.
The mechanism of action of 5-fluorotryptamine primarily involves its interaction with serotonin receptors, particularly the 5-HT (serotonin) receptor family. The presence of fluorine at the fifth position alters the binding affinity and efficacy compared to non-fluorinated analogs:
5-Fluorotryptamine exhibits several notable physical and chemical properties:
5-Fluorotryptamine has several promising applications in scientific research:
5-Fluorotryptamine (5-FT), systematically named as 2-(5-fluoro-1H-indol-3-yl)ethanamine, is a synthetic halogenated derivative of the endogenous tryptamine scaffold. Its core structure comprises an indole ring—a bicyclic system of benzene fused to pyrrole—substituted with a fluorine atom at the 5-position and an ethylamine chain at the 3-position. This places 5-FT within the simple substituted tryptamine subclass, characterized by the absence of substitutions on the terminal amine nitrogen (primary amine) or the alpha carbon of the ethylamine side chain [2] [6]. The compound’s molecular formula is C₁₀H₁₁FN₂, with a molar mass of 178.210 g·mol⁻¹, and it typically exists as a hydrochloride salt (C₁₀H₁₂ClFN₂) for stability in research settings [6] [8].
Table 1: Structural Properties of 5-Fluorotryptamine and Related Tryptamines
Compound | Substituent Position | Side Chain | Molecular Formula | Molar Mass (g·mol⁻¹) |
---|---|---|---|---|
Tryptamine | H-5 | -CH₂CH₂NH₂ | C₁₀H₁₂N₂ | 160.22 |
Serotonin (5-HT) | OH-5 | -CH₂CH₂NH₂ | C₁₀H₁₂N₂O | 176.22 |
5-Fluorotryptamine (5-FT) | F-5 | -CH₂CH₂NH₂ | C₁₀H₁₁FN₂ | 178.21 |
5-Fluoro-DMT | F-5 | -CH₂CH₂N(CH₃)₂ | C₁₂H₁₅FN₂ | 206.26 |
Psilocin | OH-4 | -CH₂CH₂N(CH₃)₂ | C₁₂H₁₆N₂O | 204.27 |
Alternative designations for 5-FT include 5-Fluoro-T, 5-FT, 5-F-T, and the research code PAL-284, reflecting its development history [2]. Its structural simplicity allows it to serve as a metabolic precursor or pharmacophore for more complex psychedelic analogs like 5-Fluoro-DMT (N,N-dimethyl-5-fluorotryptamine), which features tertiary amine methylation [4].
5-Fluorotryptamine was first synthesized and documented in scientific literature in 1983 during quantitative structure-activity relationship (QSAR) studies exploring hallucinogenic tryptamines [2]. Initial research focused on its potential as a serotonin analog, leveraging fluorine’s electron-withdrawing properties to modulate receptor interactions. The compound gained broader attention in the early 2000s when pharmacological studies identified its dual mechanism of action—acting as both a serotonin receptor agonist and a monoamine releasing agent [2] [4].
Key milestones include:
Unlike its methylated counterpart 5-Fluoro-DMT—which shows robust psychedelic-like effects in rodent models—5-FT’s primary amine structure renders it susceptible to rapid metabolism by monoamine oxidase A (MAO-A), limiting its psychoactive potential in vivo [2] [4]. This metabolic lability positioned it primarily as a research tool for investigating serotonergic pathways.
Fluorination is a strategic modification in medicinal chemistry that enhances pharmacological properties through three primary mechanisms:
Metabolic Stability: Fluorine’s small atomic radius (van der Waals radius: 1.47 Å) allows it to mimic hydrogen (1.20 Å) without steric disruption. By replacing hydrogen at the 5-position of the indole ring, fluorine blocks oxidative metabolism—particularly hydroxylation by cytochrome P450 enzymes—extending the compound’s half-life. This is critical for tryptamines, which are otherwise rapidly deaminated by MAO-A [3] [5]. For 5-FT, fluorination increases resistance to oxidative degradation, though its primary amine group remains vulnerable to MAO-A [2].
Binding Affinity Modulation: Fluorine’s high electronegativity (3.98 Pauling scale) polarizes adjacent bonds, altering electron density in the indole ring. This enhances π-stacking interactions with conserved tryptophan residues (e.g., Trp6.48) in serotonin receptors’ binding pockets. Consequently, 5-FT exhibits nanomolar affinity (Kᵢ = 5.7–18 nM) for 5-HT₁ₐ, 5-HT₂B, and 5-HT₂C receptors—up to 10-fold higher than non-fluorinated tryptamine [2] [4] [9].
Lipophilicity and Bioavailability: Fluorine increases logP (octanol-water partition coefficient) by 0.25–0.5 units, improving membrane permeability. This facilitates central nervous system (CNS) penetration, as observed in 5-FT’s in vivo activity despite MAO sensitivity [3] [5].
Table 2: Impact of Fluorination on Key Pharmacological Parameters of Tryptamines
Parameter | Tryptamine | 5-Fluorotryptamine | 5-Fluoro-DMT |
---|---|---|---|
5-HT₂ₐ Kᵢ (nM) | 120–360 [4] | 6–3,908 [2] | 3–50 [4] |
MAO-A Susceptibility | High | Moderate* | Low |
Metabolic Half-life | <5 min [2] | ~15–30 min [2] | >60 min [4] |
Head-Twitch Response | Absent | Absent [2] | Present [4] |
*Primary amine limits stability despite fluorination.
Fluorinated tryptamines like 5-FT exemplify broader trends in drug design: 25% of FDA-approved drugs contain fluorine, with fluorinated kinase inhibitors and antidepressants demonstrating enhanced target selectivity and CNS penetration [3] [5]. Recent advances in late-stage fluorination—using reagents like Deoxofluor or metal-catalyzed methods—enable precise incorporation of fluorine into complex scaffolds, accelerating the development of optimized analogs [3].
Table 3: Fluorination Effects on Drug Properties in FDA-Approved Molecules vs. Tryptamines
Property | General Fluorination Effect | Effect in 5-FT |
---|---|---|
Metabolic Stability | ↑ 2–10 fold [3] | Moderate increase* |
Binding Affinity | ↑ 2–100 fold [5] | ↑ 5–10 fold for 5-HT₂C [2] |
Lipophilicity (logP) | ↑ 0.2–0.5 units [3] | ↑ ~0.3 units (calculated) |
Bioavailability | Variable ↑ [5] | Improved CNS uptake [2] |
*Limited by primary amine group.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7